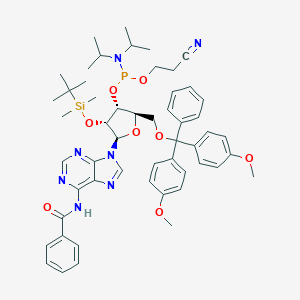

Bz-rA Phosphoramidite

Description

Properties

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H66N7O8PSi/c1-36(2)60(37(3)4)69(65-32-18-31-54)67-46-44(33-64-53(39-21-16-13-17-22-39,40-23-27-42(62-8)28-24-40)41-25-29-43(63-9)30-26-41)66-51(47(46)68-70(10,11)52(5,6)7)59-35-57-45-48(55-34-56-49(45)59)58-50(61)38-19-14-12-15-20-38/h12-17,19-30,34-37,44,46-47,51H,18,32-33H2,1-11H3,(H,55,56,58,61)/t44-,46-,47-,51-,69?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXHNCNNHASXCT-RFMFGJHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H66N7O8PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463231 | |

| Record name | Bz-rA Phosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

988.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104992-55-4 | |

| Record name | Bz-rA Phosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Benzoyl Protecting Group in rA Phosphoramidite Chemistry: A Technical Guide

Introduction

The chemical synthesis of ribonucleic acids (RNA) is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. The phosphoramidite method, adapted for solid-phase synthesis, is the predominant technology for creating custom RNA oligonucleotides with high fidelity.[] However, the inherent reactivity of the ribonucleoside building blocks presents significant challenges. Unlike DNA, RNA contains a 2'-hydroxyl group on the ribose sugar, and the exocyclic amines of the nucleobases (Adenine, Guanine, and Cytosine) are nucleophilic.[2] To prevent unwanted side reactions and ensure that the oligonucleotide chain is assembled in the correct sequence, these reactive sites must be temporarily masked with protecting groups.[3]

This technical guide provides an in-depth examination of the benzoyl (Bz) protecting group, a widely used and robust choice for protecting the N⁶-exocyclic amine of adenosine in rA phosphoramidite monomers. We will explore its critical role during the synthesis cycle, present quantitative data on its performance, provide detailed experimental protocols, and illustrate key chemical relationships and workflows.

Core Function of the Benzoyl Group in rA Phosphoramidite

The primary role of the benzoyl group in rA phosphoramidite is to shield the reactive N⁶-amino group of the adenine base.[4][5] This amino group is nucleophilic and, if left unprotected, would react with activated phosphoramidite monomers during the coupling step of oligonucleotide synthesis.[6] Such side reactions would lead to the formation of branched oligonucleotide chains and other impurities, drastically reducing the yield and purity of the desired full-length product.[4][6]

An ideal protecting group must satisfy two opposing criteria:

-

Stability: It must be robust enough to remain intact throughout all stages of the automated synthesis cycle, which includes acidic, coupling, capping, and oxidation conditions.[4]

The benzoyl group provides an excellent balance of these properties. It is stable to the mildly acidic conditions used for detritylation and the reagents used for coupling, capping, and oxidation.[6] However, it can be efficiently cleaved under the basic conditions used for the final deprotection step.[4]

Caption: Logical diagram of a protected rA phosphoramidite monomer.

The Benzoyl Group Through the Oligonucleotide Synthesis Cycle

The automated solid-phase synthesis of RNA is a cyclical process, with each cycle adding one nucleotide to the growing chain. The stability of the benzoyl group is critical throughout these steps.

-

Detritylation: The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside, exposing the 5'-hydroxyl for the next coupling reaction. This is typically done with a mild acid like trichloroacetic acid (TCA). The benzoyl group is stable under these acidic conditions.[6]

-

Coupling: The next phosphoramidite monomer (e.g., the rA phosphoramidite) is activated and reacts with the free 5'-hydroxyl group of the growing chain. The benzoyl group on the incoming monomer's adenine base prevents the N⁶-amine from interfering with this reaction.[6]

-

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are permanently blocked or "capped," typically through acetylation. The benzoyl group remains unaffected by the capping reagents.[6]

-

Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate triester. This is commonly achieved using an iodine solution. The benzoyl group is inert to these oxidizing conditions.[6]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Caption: Workflow of solid-phase oligonucleotide synthesis.

Deprotection: Releasing the Native Oligonucleotide

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (on the phosphates, 2'-hydroxyls, and nucleobases) are removed. The benzoyl group is cleaved by hydrolysis under basic conditions.[7] The choice of deprotection reagent and conditions is critical for achieving a high yield of the pure product while minimizing potential side reactions.[7]

Data Presentation: Comparison of Deprotection Methods

The following table summarizes common methods for the removal of benzoyl and other protecting groups. The choice depends on the presence of other sensitive groups on the oligonucleotide and the desired processing time.

| Deprotection Method | Reagents & Conditions | Typical Reaction Time | Typical Yield | Key Considerations |

| Standard | Concentrated Ammonium Hydroxide (NH₄OH) | 8-16 hours at 55-65 °C | > 90% | Traditional, reliable method. Can be slow.[5][8] |

| Fast (AMA) | Ammonium Hydroxide / 40% aq. Methylamine (1:1) | 10-15 minutes at 65 °C | > 90% | Significantly reduces deprotection time, ideal for high-throughput synthesis.[9] May cause transamination of benzoyl-protected cytidine to methyl-cytidine.[9] |

| Ultra-Mild | 0.05 M Potassium Carbonate (K₂CO₃) in Methanol | 4-6 hours at Room Temp. | > 95% | Used for highly sensitive or modified oligonucleotides. Requires compatible phosphate and 2'-OH protecting groups. |

| Methanolic Ammonia | Saturated NH₃ in Methanol | 12-24 hours at Room Temp. | > 90% | A mild and widely used method suitable for both N⁶-benzoyl and O-benzoyl groups.[5] |

Data compiled from multiple sources for comparative purposes.[5][9]

Experimental Protocols

Protocol 1: Benzoylation of Adenosine for Phosphoramidite Monomer Preparation

This protocol describes a general procedure for introducing the benzoyl group onto the N⁶-amine of a 5'-DMT and 2'-TBDMS protected adenosine ribonucleoside.

Materials:

-

5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-adenosine

-

Benzoyl chloride (BzCl)

-

Anhydrous pyridine

-

Dichloromethane (DCM)

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

The starting protected adenosine is thoroughly dried by co-evaporation with anhydrous pyridine.

-

Dissolve the dried nucleoside in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (typically 1.5-2.5 equivalents) dropwise to the stirred solution.[4]

-

Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[4]

-

Once the reaction is complete, quench it by the slow addition of methanol.

-

Remove the solvent under reduced pressure.

-

Redissolve the residue in dichloromethane (DCM).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent.

-

Purify the crude product by silica gel column chromatography to yield N⁶-benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-adenosine.

Protocol 2: Standard Cleavage and Deprotection of a Synthesized Oligonucleotide

This protocol outlines the removal of the benzoyl and other standard protecting groups from a synthesized RNA oligonucleotide on a solid support.

Materials:

-

Controlled-pore glass (CPG) solid support with synthesized oligonucleotide

-

Concentrated aqueous ammonium hydroxide (28-30%)

-

Sterile, nuclease-free water

-

Filtration or centrifugation equipment

Procedure:

-

Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a screw-cap vial.

-

Add concentrated aqueous ammonium hydroxide to the vial, ensuring the support is fully submerged.

-

Securely seal the vial and place it in a heating block or oven set to 55-65 °C.

-

Heat the mixture for a minimum of 8 hours (or as recommended for the specific set of protecting groups used). This step cleaves the oligonucleotide from the support and removes the benzoyl, cyanoethyl, and other base-protecting groups.

-

After heating, cool the vial to room temperature.

-

Carefully transfer the ammonium hydroxide solution, now containing the deprotected oligonucleotide, to a new sterile tube, separating it from the solid support.[9]

-

Rinse the solid support with a small amount of sterile water and combine the rinse with the solution from the previous step.[4]

-

Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator (e.g., SpeedVac).

-

The resulting pellet contains the crude, deprotected oligonucleotide, which can be redissolved in sterile water and purified by methods such as HPLC or polyacrylamide gel electrophoresis (PAGE).

The benzoyl protecting group is a foundational tool in the chemical synthesis of RNA. Its robust stability throughout the demanding conditions of the automated synthesis cycle ensures the integrity of the adenine base, preventing yield-limiting side reactions. Concurrently, its predictable and efficient removal under standard basic conditions allows for the high-yield recovery of the final, biologically active oligonucleotide. While newer protecting group strategies offer faster deprotection, the benzoyl group remains a reliable, cost-effective, and widely implemented standard in research and drug development, enabling the precise construction of complex RNA molecules.[6]

References

- 2. atdbio.com [atdbio.com]

- 3. catalogimages.wiley.com [catalogimages.wiley.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. WO2000046231A1 - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

Bz-rA phosphoramidite chemical structure and properties

An In-depth Technical Guide to Bz-rA Phosphoramidite: Chemical Structure, Properties, and Applications in Oligonucleotide Synthesis

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the reagents used in oligonucleotide synthesis is paramount. This guide provides a detailed overview of N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine, 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite], commonly known as this compound. This crucial building block is widely employed in the chemical synthesis of RNA oligonucleotides, which have shown immense promise in therapeutics and diagnostics.

Chemical Structure

This compound is a complex molecule meticulously designed for its role in automated solid-phase RNA synthesis. Its structure can be deconstructed into four key components: the ribonucleoside core, protecting groups for the nucleobase and the 2'-hydroxyl group, a 5'-hydroxyl protecting group, and the reactive phosphoramidite moiety.

The core of the molecule is the ribonucleoside adenosine. The exocyclic amine of the adenine base is protected by a benzoyl (Bz) group to prevent side reactions during synthesis. The 2'-hydroxyl group of the ribose sugar is protected by a tert-butyldimethylsilyl (TBDMS) group, which is crucial for directing the synthesis to the desired 3' to 5' direction and preventing chain cleavage. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, which is removed at the beginning of each coupling cycle to allow for the addition of the next nucleotide. Finally, the 3'-hydroxyl group is modified with a reactive phosphoramidite moiety, which enables the coupling reaction with the free 5'-hydroxyl of the growing oligonucleotide chain.

Properties of this compound

The physical and chemical properties of this compound are critical for its successful application in oligonucleotide synthesis. The following tables summarize key quantitative data for this reagent.

| Identifier | Value | Reference |

| Chemical Name | N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine, 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | [1] |

| Synonyms | DMT-2'O-TBDMS-rA(bz) Phosphoramidite, Bz-rA CEP | [1][2] |

| CAS Number | 104992-55-4 | [3][4] |

| Molecular Formula | C₅₃H₆₆N₇O₈PSi | [3][4] |

| Molecular Weight | 988.21 g/mol | [3][4][5] |

| Property | Value | Reference |

| Purity (³¹P-NMR) | ≥99% | [1] |

| Purity (Reversed Phase HPLC) | ≥99.0% | [1] |

| Water Content (Karl Fischer) | ≤0.3 wt. % | [1] |

| Storage Condition | -20°C under nitrogen | [3][6] |

| Shipping Condition | Ambient Temperature | [3] |

Experimental Protocols

The use of this compound is a central part of the well-established phosphoramidite method for solid-phase oligonucleotide synthesis. This process is typically automated and involves a four-step cycle for each nucleotide addition.

1. Deblocking: The synthesis cycle begins with the removal of the acid-labile DMT group from the 5'-hydroxyl of the nucleoside attached to the solid support. This is typically achieved by treating the support with a solution of a weak acid, such as trichloroacetic acid (TCA) in dichloromethane.

2. Coupling: The this compound is activated by an activating agent, such as tetrazole or a more modern equivalent like 5-(ethylthio)-1H-tetrazole (ETT) or 5-(benzylthio)-1H-tetrazole (BTT). The activated phosphoramidite is then added to the reaction column, where it couples with the free 5'-hydroxyl of the support-bound nucleoside to form a phosphite triester linkage.[1][7] This reaction is carried out under anhydrous conditions.

3. Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are blocked by acetylation. This is typically done using a mixture of acetic anhydride and N-methylimidazole.[1]

4. Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphotriester linkage. This is usually accomplished using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.[8]

This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.

Post-synthesis Processing:

-

Cleavage and Deprotection: Once the desired sequence has been synthesized, the oligonucleotide is cleaved from the solid support, and the protecting groups from the nucleobases (benzoyl) and the phosphate backbone (cyanoethyl) are removed. This is often achieved by treatment with aqueous ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[8][9] The choice of deprotection conditions is critical to avoid degradation of the RNA.

-

Purification: The final product is typically purified by high-performance liquid chromatography (HPLC) to isolate the full-length oligonucleotide from shorter failure sequences.[10]

The use of this compound, with its carefully chosen protecting groups, enables the efficient and high-fidelity synthesis of custom RNA oligonucleotides for a wide range of research, diagnostic, and therapeutic applications.[1][10]

References

- 1. DMT-2′O-TBDMS-rA(bz) ホスホロアミダイト | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound, standard grade, serum vial bottle 2 g | Contact Us | Thermo Scientific™ [thermofisher.com]

- 3. This compound, 104992-55-4 | BroadPharm [broadpharm.com]

- 4. glenresearch.com [glenresearch.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 8. atdbio.com [atdbio.com]

- 9. rA (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 10. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Bz-rA Phosphoramidite (CAS: 104992-55-4) for Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N6-Benzoyl-5'-O-DMT-2'-O-TBDMS-adenosine-3'-O-(N,N-diisopropyl)-2-cyanoethylphosphoramidite, commonly referred to as Bz-rA phosphoramidite. This crucial reagent is a cornerstone in the chemical synthesis of RNA and modified oligonucleotides, finding significant applications in therapeutics, diagnostics, and fundamental research. This document details its chemical properties, provides structured quantitative data, outlines detailed experimental protocols for its use in solid-phase oligonucleotide synthesis, and presents visual diagrams of the synthesis workflow and a relevant biological signaling pathway.

Core Compound Information

This compound is a protected adenosine building block designed for use in automated solid-phase RNA synthesis.[][2] The key protecting groups are:

-

5'-O-Dimethoxytrityl (DMT): An acid-labile group that protects the 5'-hydroxyl group, enabling stepwise 3' to 5' synthesis. Its removal is the first step in each synthesis cycle.[3][]

-

N6-Benzoyl (Bz): A base-labile group protecting the exocyclic amine of the adenine base to prevent side reactions during synthesis.[5][6]

-

2'-O-tert-Butyldimethylsilyl (TBDMS): A silyl ether protecting the 2'-hydroxyl group of the ribose sugar, which is critical for preventing chain cleavage and side reactions specific to RNA synthesis. Its removal requires a fluoride-based reagent.[7][8]

-

3'-O-(N,N-diisopropyl)-2-cyanoethylphosphoramidite: The reactive moiety that, upon activation, couples with the free 5'-hydroxyl of the growing oligonucleotide chain. The cyanoethyl group is a base-labile protecting group for the phosphate linkage.[3]

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below.

| Property | Value | References |

| CAS Number | 104992-55-4 | [5] |

| Molecular Formula | C₅₃H₆₆N₇O₈PSi | [][9] |

| Molecular Weight | 988.2 g/mol | [][9] |

| Appearance | White to off-white powder | [10][11] |

| Purity | ≥98% (typically by HPLC and ³¹P NMR) | [11][12][13] |

| Solubility | Sparingly soluble in DMSO and Ethanol | [5] |

| Storage Conditions | -20°C, under an inert atmosphere (e.g., Argon) | [][14] |

Application in Oligonucleotide Synthesis

This compound is a fundamental component for the synthesis of RNA oligonucleotides via the highly efficient and automatable phosphoramidite chemistry.[2][14] This method involves a four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation.[][15] Its applications are diverse, including the synthesis of:

-

RNA Therapeutics: Such as small interfering RNAs (siRNAs) and antisense oligonucleotides.[2]

-

Research Tools: RNA probes for hybridization studies, and aptamers.[16]

-

Cyclic Dinucleotides: Including the second messenger cGAMP (cyclic guanosine monophosphate-adenosine monophosphate), which is a key activator of the cGAS-STING signaling pathway involved in innate immunity.[5][13][17]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in a standard solid-phase RNA synthesis workflow.

Automated Solid-Phase RNA Synthesis Cycle

This protocol outlines a typical cycle on an automated DNA/RNA synthesizer. Reagent concentrations and reaction times may require optimization based on the specific instrument and scale of synthesis.

Materials:

-

This compound solution (0.05-0.2 M in anhydrous acetonitrile)

-

Activator solution (e.g., 0.25 M 5-Ethylthiotetrazole (ETT) in anhydrous acetonitrile)

-

Deblocking solution (3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in dichloromethane)

-

Capping solution (A: Acetic anhydride/THF/Pyridine; B: N-Methylimidazole/THF)

-

Oxidation solution (0.02-0.1 M Iodine in THF/Pyridine/Water)

-

Anhydrous acetonitrile for washing

Procedure:

-

Deblocking (Detritylation):

-

The deblocking solution is passed through the synthesis column containing the solid support-bound oligonucleotide.

-

This removes the 5'-DMT group from the terminal nucleotide, exposing the 5'-hydroxyl group.

-

Reaction Time: 60-180 seconds.[15]

-

The column is thoroughly washed with anhydrous acetonitrile.

-

-

Coupling:

-

The this compound solution and the activator solution are delivered simultaneously to the synthesis column.

-

The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate.

-

This intermediate rapidly reacts with the free 5'-hydroxyl group of the growing RNA chain, forming a phosphite triester linkage.

-

Reaction Time: 3-6 minutes.[2]

-

The column is washed with anhydrous acetonitrile.

-

-

Capping:

-

To prevent the elongation of unreacted chains ("failure sequences"), any remaining free 5'-hydroxyl groups are acetylated.

-

Capping solutions A and B are delivered to the column.

-

Reaction Time: 30-60 seconds.[15]

-

The column is washed with anhydrous acetonitrile.

-

-

Oxidation:

-

The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphate triester using the iodine solution.

-

Reaction Time: 30-60 seconds.[2]

-

The column is washed with anhydrous acetonitrile.

-

This four-step cycle is repeated for each nucleotide to be added to the sequence.

References

- 2. benchchem.com [benchchem.com]

- 3. kulturkaufhaus.de [kulturkaufhaus.de]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. atdbio.com [atdbio.com]

- 8. Removal of t-butyldimethylsilyl protection in RNA-synthesis. Triethylamine trihydrofluoride (TEA, 3HF) is a more reliable alternative to tetrabutylammonium fluoride (TBAF) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. CN104151384A - Improved process for preparing N6-benzoyl-D-adenosine - Google Patents [patents.google.com]

- 12. glenresearch.com [glenresearch.com]

- 13. Chemical Synthesis of the Fluorescent, Cyclic Dinucleotides cthGAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation - Aragen Life Sciences [aragen.com]

- 15. benchchem.com [benchchem.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Chemical Synthesis of the Fluorescent, Cyclic Dinucleotides cth GAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Creation: An In-depth Technical Guide to Phosphoramidite Chemistry for RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

The advent of RNA-based therapeutics, from siRNAs to mRNA vaccines, has placed a renewed focus on the precise and efficient chemical synthesis of RNA oligonucleotides. At the heart of this capability lies phosphoramidite chemistry, a robust and automatable method for the stepwise assembly of nucleic acid chains.[1] This technical guide delves into the core principles of phosphoramidite chemistry for RNA synthesis, providing detailed experimental protocols, quantitative data for process optimization, and visual representations of the key chemical transformations and workflows.

The Foundation: Principles of Solid-Phase RNA Synthesis

Solid-phase synthesis, utilizing the phosphoramidite method, is the cornerstone of modern RNA production.[1] This technique involves the sequential addition of ribonucleoside phosphoramidites to a growing RNA chain that is covalently attached to a solid support, typically controlled pore glass (CPG).[1][2] The synthesis proceeds in the 3' to 5' direction and is characterized by a four-step cycle for each nucleotide addition: deblocking (detritylation), coupling, capping, and oxidation.[][4][5] This cyclical process is highly efficient and amenable to automation, enabling the synthesis of RNA oligonucleotides with defined sequences.[1][5]

A critical distinction in RNA synthesis compared to DNA synthesis is the presence of the 2'-hydroxyl group on the ribose sugar. This functional group must be protected throughout the synthesis to prevent unwanted side reactions and chain cleavage.[1][6] The choice of the 2'-hydroxyl protecting group is a key factor influencing coupling efficiency and the overall success of the synthesis.[1][7]

The Importance of Protecting Groups

To ensure the specific and controlled formation of the desired phosphodiester linkages, various functional groups on the ribonucleoside phosphoramidites are temporarily blocked with protecting groups.[8]

-

5'-Hydroxyl Group: The 5'-hydroxyl group is typically protected with an acid-labile dimethoxytrityl (DMT) group.[6][8] This group is removed at the beginning of each synthesis cycle to allow for the addition of the next nucleotide.[8]

-

Exocyclic Amines of Bases: The exocyclic amino groups of adenosine (A), cytidine (C), and guanosine (G) are protected to prevent reactions at these sites.[8] Common protecting groups include benzoyl (Bz) for A and C, and isobutyryl (iBu) or acetyl (Ac) for G.[8][9]

-

Phosphorus Moiety: The phosphoramidite is protected with a 2-cyanoethyl group, which is stable during the synthesis cycle but can be removed with a mild base during the final deprotection step.[8]

-

2'-Hydroxyl Group: The protection of the 2'-hydroxyl group is the most critical aspect of RNA synthesis.[8][10] The protecting group must be robust enough to remain intact throughout the entire synthesis and be removable under conditions that do not damage the RNA chain.[6][8] The choice of the 2'-hydroxyl protecting group significantly influences coupling efficiency and synthesis time.[8] Commonly used groups include silyl ethers like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM).[4][8][11] The TBDMS group is a widely used protecting group for the 2'-hydroxyl functionality.[11][12] Another class of protecting groups are acetal-based groups like 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl (Fpmp).[4][12]

The Synthesis Cycle: A Step-by-Step Chemical Pathway

The synthesis of an RNA oligonucleotide is a meticulously orchestrated series of chemical reactions. The following diagram illustrates the cyclical four-step process of phosphoramidite chemistry.

Caption: The four-step cycle of solid-phase RNA synthesis using phosphoramidite chemistry.

Experimental Protocols

The following are detailed methodologies for the key steps in the solid-phase synthesis of RNA oligonucleotides.

Deblocking (Detritylation)

-

Objective: To remove the 5'-DMT protecting group from the terminal nucleoside, exposing the 5'-hydroxyl group for the subsequent coupling reaction.[13][14]

-

Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an inert solvent like dichloromethane (DCM).[8][13]

-

Procedure:

-

A solution of 3% TCA or DCA in DCM is passed through the synthesis column containing the solid support-bound oligonucleotide.[13]

-

The acidic solution cleaves the DMT group, generating a bright orange-colored trityl cation.[14]

-

The column is washed with an inert solvent, such as acetonitrile, to remove the acid and the cleaved DMT group.[14]

-

-

Process Monitoring: The intensity of the orange color from the trityl cation can be measured spectrophotometrically to determine the efficiency of the previous coupling step.[6][14]

Coupling

-

Objective: To add the next ribonucleoside phosphoramidite to the growing RNA chain.[8]

-

Reagents:

-

Procedure:

-

The phosphoramidite monomer and the activator are simultaneously delivered to the synthesis column.

-

The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive tetrazolyl phosphoramidite intermediate.[17]

-

The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain, forming an unstable phosphite triester linkage.[][19]

-

The column is washed with acetonitrile to remove unreacted reagents.

-

-

Note: The coupling time varies depending on the 2'-hydroxyl protecting group and activator used.[8][11] For RNA synthesis, coupling times are generally longer than for DNA synthesis due to the steric bulk of the 2'-protecting group.[11]

Capping

-

Objective: To block any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences.[8][19]

-

Reagents:

-

Capping Reagent A: Acetic anhydride in tetrahydrofuran (THF), often with 2,6-lutidine.

-

Capping Reagent B: N-methylimidazole in THF.

-

-

Procedure:

Oxidation

-

Objective: To convert the unstable phosphite triester linkage to a more stable pentavalent phosphate triester.[8][19]

-

Reagent: A solution of iodine (0.02-0.1 M) in a mixture of THF, pyridine, and water.[8][14]

-

Procedure:

This four-step cycle is repeated until the desired RNA sequence is synthesized.[8]

Post-Synthesis Cleavage and Deprotection

-

Objective: To cleave the synthesized RNA from the solid support and remove all remaining protecting groups from the nucleobases, phosphate backbone, and the 2'-hydroxyl positions.[2][8]

-

Reagents:

-

Procedure:

-

Cleavage and Base/Phosphate Deprotection: The solid support is treated with the basic solution (e.g., AMA) at an elevated temperature to cleave the oligonucleotide from the support and remove the cyanoethyl and base protecting groups.[2][4]

-

2'-Hydroxyl Deprotection: After removal of the basic solution, the oligonucleotide is treated with a fluoride-containing reagent (e.g., TEA·3HF) to remove the 2'-TBDMS groups.[4][20]

-

The fully deprotected RNA is then purified, typically by HPLC or polyacrylamide gel electrophoresis (PAGE).[1][21]

-

Quantitative Data in RNA Synthesis

The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length RNA product. The overall yield is highly dependent on the average stepwise coupling efficiency.[17][22]

| Parameter | Typical Value/Range | Significance | Reference(s) |

| Stepwise Coupling Efficiency | 98% - 99.5% | A small decrease in efficiency per step leads to a significant reduction in the final yield of the full-length product, especially for longer oligonucleotides. | [17][19][23] |

| Coupling Time (RNA vs. DNA) | Up to 6 minutes for RNA | Longer coupling times are often required for RNA synthesis compared to DNA synthesis due to the steric hindrance of the 2'-hydroxyl protecting group. | [11] |

| Oxidation Time | 1 - 2 minutes | Sufficient time is needed to ensure complete conversion of the unstable phosphite triester to the stable phosphate triester. | [8] |

| Activator Concentration | 0.25 M - 0.5 M | The concentration of the activator influences the rate and efficiency of the coupling reaction. | [13][16] |

The following table illustrates the theoretical yield of full-length product (FLP) based on the average stepwise coupling efficiency for oligonucleotides of different lengths.

| Oligonucleotide Length | 98.0% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |

| 20mer | 68% | 82% | 90% |

| 50mer | 36% | 61% | 78% |

| 100mer | 13% | 37% | 61% |

Data calculated based on the formula: Yield = (Coupling Efficiency)^(n-1), where n is the number of nucleotides.[17]

Logical Workflow for Protecting Group Strategy

The selection of an appropriate 2'-hydroxyl protecting group is paramount for successful RNA synthesis. The choice of this group dictates the conditions required for its removal, which must be orthogonal to the conditions used for removing other protecting groups.

Caption: Orthogonal deprotection strategy for different protecting groups in RNA synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. RNA chemistry and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glenresearch.com [glenresearch.com]

- 7. Protecting groups for RNA synthesis: an increasing need for selective preparative methods - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protecting groups for RNA synthesis: an increasing need for selective preparative methods - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. atdbio.com [atdbio.com]

- 12. Evaluation of 2'-hydroxyl protection in RNA-synthesis using the H-phosphonate approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 14. wenzhanglab.com [wenzhanglab.com]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. glenresearch.com [glenresearch.com]

- 19. DNA & RNA Oligonucleotides FAQs [eurofinsgenomics.eu]

- 20. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]

- 21. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 22. academic.oup.com [academic.oup.com]

- 23. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation - Aragen Life Sciences [aragen.com]

An In-depth Technical Guide to Solid-Phase Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of solid-phase oligonucleotide synthesis, the cornerstone of modern DNA and RNA synthesis. We will delve into the fundamental principles, the universally adopted phosphoramidite chemistry, and the critical steps of the synthesis cycle. This document will also explore the various solid supports and protecting groups that enable the precise, automated construction of oligonucleotides for a wide array of applications in research, diagnostics, and therapeutics.

Introduction to Solid-Phase Synthesis

Solid-phase synthesis, a technique pioneered by Bruce Merrifield for which he was awarded the Nobel Prize in Chemistry in 1984, has revolutionized the chemical synthesis of biopolymers like peptides and oligonucleotides.[1] Its primary advantage lies in the covalent attachment of the growing polymer chain to an insoluble solid support. This allows for the use of excess reagents to drive reactions to completion, with subsequent purification simplified to a mere washing step to remove unreacted materials and by-products. This approach is highly amenable to automation, enabling the rapid and reliable synthesis of custom oligonucleotide sequences.[1][2][3]

The synthesis of oligonucleotides via the solid-phase method proceeds in the 3' to 5' direction, which is opposite to the biological synthesis by polymerases.[1] The process involves a series of repetitive cycles, with one nucleotide being added per cycle.

The Core of the Process: Phosphoramidite Chemistry

The phosphoramidite method, developed by Marvin Caruthers in the early 1980s, is the universally accepted chemistry for solid-phase oligonucleotide synthesis due to its high efficiency and the stability of the phosphoramidite monomers.[1][2] These building blocks are nucleosides with key protecting groups to prevent unwanted side reactions.

A typical nucleoside phosphoramidite monomer has three critical modifications:

-

A 5'-hydroxyl protecting group: The most common is the acid-labile 4,4'-dimethoxytrityl (DMT) group, which is removed at the beginning of each synthesis cycle to allow for the addition of the next nucleotide.[1][2]

-

A reactive phosphoramidite group at the 3'-position: This group, typically a diisopropylamino group, is activated during the coupling step to form a covalent bond with the free 5'-hydroxyl of the growing oligonucleotide chain.

-

Base-labile protecting groups on the exocyclic amines of the nucleobases (A, C, and G): These groups prevent side reactions at the nucleobases during synthesis and are removed during the final deprotection step. Thymine and Uracil do not require protection of their keto groups.

The Four-Step Synthesis Cycle

The addition of each nucleotide in solid-phase oligonucleotide synthesis is a four-step cycle: detritylation, coupling, capping, and oxidation.

Step 1: Detritylation (Deblocking)

The synthesis cycle begins with the removal of the 5'-DMT protecting group from the nucleoside attached to the solid support. This is achieved by treating the support with a weak acid, typically dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an anhydrous solvent like dichloromethane. The removal of the DMT group exposes a reactive 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.[4] The vibrant orange color of the released DMT cation can be measured spectrophotometrically to monitor the efficiency of each coupling step.

Step 2: Coupling

In the coupling step, the next nucleoside phosphoramidite is activated and added to the growing oligonucleotide chain. The phosphoramidite is activated by a weak acid, such as 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (DCI), which protonates the diisopropylamino group, making it a good leaving group. The free 5'-hydroxyl of the support-bound nucleoside then attacks the activated phosphorus atom, forming a phosphite triester linkage.[] This reaction is carried out in an anhydrous solvent, typically acetonitrile.

Step 3: Capping

The coupling reaction is highly efficient, often exceeding 99%. However, a small percentage of the 5'-hydroxyl groups may not react. To prevent these unreacted chains from participating in subsequent cycles and forming deletion mutations (n-1 sequences), they are permanently blocked in a step called capping.[6] This is typically achieved by acetylation using a mixture of acetic anhydride and N-methylimidazole.

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage. Therefore, it is oxidized to a more stable pentavalent phosphate triester. This is most commonly accomplished using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[7]

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Solid Supports and Protecting Groups

The choice of solid support and protecting groups is crucial for successful oligonucleotide synthesis.

Solid Supports

The solid support provides the insoluble matrix to which the oligonucleotide is anchored. The ideal support should be inert to the reagents and solvents used during synthesis, have good mechanical stability, and allow for efficient diffusion of reagents. The two most common types of solid supports are:

-

Controlled Pore Glass (CPG): A rigid, non-swelling support with a defined pore size. It is the most widely used support for routine oligonucleotide synthesis.

-

Polystyrene (PS): A polymer-based support that can be functionalized to a higher loading capacity than CPG, making it suitable for large-scale synthesis.[1]

Protecting Groups

Protecting groups are essential to prevent unwanted side reactions. The key protecting groups in phosphoramidite chemistry are:

-

5'-Hydroxyl Protecting Group: The acid-labile DMT group is the standard choice.

-

Phosphite/Phosphate Protecting Group: A β-cyanoethyl group is commonly used to protect the phosphorus atom. It is removed during the final deprotection step by β-elimination.

-

Nucleobase Protecting Groups: The exocyclic amines of adenine, cytosine, and guanine are typically protected with acyl groups such as benzoyl (Bz), isobutyryl (iBu), or phenoxyacetyl (Pac). These are removed by treatment with a strong base, such as ammonium hydroxide, at the end of the synthesis.

Cleavage, Deprotection, and Purification

Once the desired oligonucleotide sequence has been assembled, it must be cleaved from the solid support and all protecting groups must be removed. This is typically achieved by a single treatment with concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.[2]

The crude oligonucleotide product is a mixture of the full-length sequence and shorter, failure sequences. Therefore, purification is often necessary to obtain a product of high purity. The most common purification methods are:

-

High-Performance Liquid Chromatography (HPLC): This technique can be performed in either reverse-phase or ion-exchange mode to separate the full-length product from truncated sequences.[8][9]

-

Polyacrylamide Gel Electrophoresis (PAGE): This method separates oligonucleotides based on their size and is particularly effective for purifying long oligonucleotides.[8][10]

Quantitative Data

The efficiency of each step in the synthesis cycle and the final purity of the oligonucleotide are critical parameters. The following tables summarize typical quantitative data associated with solid-phase oligonucleotide synthesis.

| Parameter | Typical Value | Notes |

| Coupling Efficiency (per step) | >99% | Can be affected by the phosphoramidite, activator, and reaction conditions.[11] |

| Detritylation Efficiency | >99% | Incomplete detritylation can lead to n-1 deletions. |

| Capping Efficiency | >99% | Inefficient capping leads to the formation of deletion mutants.[6] |

| Overall Yield of Full-Length Product | Decreases with increasing oligonucleotide length. | For a 20-mer with 99% coupling efficiency, the theoretical yield is (0.99)^19 ≈ 82.6%. |

Table 1: Typical Efficiencies in Solid-Phase Oligonucleotide Synthesis

| Purification Method | Typical Purity | Recommended for |

| Desalting | Variable | Short oligonucleotides for non-critical applications like PCR. |

| Reverse-Phase Cartridge | 65-80% | Oligonucleotides up to 50 bases.[8] |

| Reverse-Phase HPLC (RP-HPLC) | >85% | Oligonucleotides up to 50-80 bases, and for modified oligonucleotides.[8] |

| Ion-Exchange HPLC (IE-HPLC) | >85% | Oligonucleotides up to 40 bases, provides good resolution.[8] |

| Polyacrylamide Gel Electrophoresis (PAGE) | >95% | Oligonucleotides longer than 50 bases and for applications requiring very high purity.[8] |

Table 2: Comparison of Oligonucleotide Purification Methods and Resulting Purity

| Activator | pKa | Key Features |

| 1H-Tetrazole | 4.9 | The traditional activator, but less effective for sterically hindered phosphoramidites.[12][13] |

| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | More acidic and more soluble in acetonitrile than 1H-Tetrazole.[13] |

| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | More acidic than ETT, often used for RNA synthesis.[13] |

| 4,5-Dicyanoimidazole (DCI) | 5.2 | Less acidic but more nucleophilic, good for large-scale synthesis and long oligonucleotides.[4][13] |

Table 3: Properties of Common Coupling Activators

Experimental Protocols

The following are generalized protocols for the key steps in automated solid-phase oligonucleotide synthesis. Specific parameters may need to be optimized based on the synthesizer, scale, and sequence.

Protocol 1: Synthesis Cycle on an Automated Synthesizer

-

Preparation:

-

Install the appropriate CPG column for the 3'-terminal nucleoside.

-

Ensure all reagent bottles (phosphoramidites, activator, capping reagents, oxidizing agent, deblocking solution, and washing solvents) are filled and properly connected to the synthesizer.

-

Enter the desired oligonucleotide sequence into the synthesizer's software.

-

-

Automated Synthesis Cycle (repeated for each nucleotide addition):

-

Detritylation: Flush the column with deblocking solution (e.g., 3% TCA in dichloromethane) for 60-120 seconds. Wash thoroughly with anhydrous acetonitrile.

-

Coupling: Deliver the appropriate phosphoramidite solution and activator solution (e.g., 0.25 M ETT in acetonitrile) to the column. Allow the reaction to proceed for 30-180 seconds. Wash with anhydrous acetonitrile.

-

Capping: Deliver capping reagents (Cap A: acetic anhydride/pyridine/THF and Cap B: N-methylimidazole/THF) to the column. Allow the reaction to proceed for 30-60 seconds. Wash with anhydrous acetonitrile.

-

Oxidation: Deliver oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water) to the column. Allow the reaction to proceed for 30-60 seconds. Wash thoroughly with anhydrous acetonitrile.

-

Protocol 2: Cleavage and Deprotection

-

Cleavage from Solid Support:

-

Remove the CPG column from the synthesizer.

-

Push the CPG support into a vial.

-

Add concentrated ammonium hydroxide or an AMA solution (ammonium hydroxide/40% aqueous methylamine 1:1).

-

Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the support.

-

-

Deprotection:

-

Transfer the supernatant containing the oligonucleotide to a clean vial.

-

Seal the vial and heat at 55-65°C for 8-16 hours to remove the base and phosphate protecting groups.

-

Cool the vial to room temperature and evaporate the solution to dryness.

-

Protocol 3: Purification by Reverse-Phase HPLC

-

Sample Preparation:

-

Reconstitute the crude, deprotected oligonucleotide in an appropriate buffer (e.g., 0.1 M triethylammonium acetate).

-

Filter the sample through a 0.22 µm filter.

-

-

HPLC Analysis and Purification:

-

Equilibrate the reverse-phase HPLC column with the starting mobile phase (e.g., a mixture of 0.1 M triethylammonium acetate and acetonitrile).

-

Inject the sample onto the column.

-

Elute the oligonucleotide using a gradient of increasing acetonitrile concentration.

-

Monitor the elution profile at 260 nm.

-

Collect the fractions corresponding to the main peak (the full-length product).

-

-

Post-Purification Processing:

-

Combine the collected fractions and evaporate to dryness.

-

Perform a desalting step to remove the HPLC buffer salts.

-

Visualizations

The following diagrams illustrate the key workflows and chemical transformations in solid-phase oligonucleotide synthesis.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Caption: The key chemical transformation during the coupling step.

References

- 1. tandfonline.com [tandfonline.com]

- 2. alfachemic.com [alfachemic.com]

- 3. biotage.com [biotage.com]

- 4. blog.biosearchtech.com [blog.biosearchtech.com]

- 6. glenresearch.com [glenresearch.com]

- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 8. Oligonucleotide Purification [sigmaaldrich.com]

- 9. labcluster.com [labcluster.com]

- 10. idtdna.com [idtdna.com]

- 11. twistbioscience.com [twistbioscience.com]

- 12. researchgate.net [researchgate.net]

- 13. glenresearch.com [glenresearch.com]

Bz-rA phosphoramidite for therapeutic oligonucleotide development

An In-depth Technical Guide to Bz-rA Phosphoramidite for Therapeutic Oligonucleotide Development

For Researchers, Scientists, and Drug Development Professionals

The rise of RNA-based therapeutics, including siRNA, antisense oligonucleotides, and mRNA vaccines, has intensified the need for precise and efficient methods for synthesizing high-quality RNA. At the core of this capability is phosphoramidite chemistry, the gold-standard for the automated solid-phase synthesis of oligonucleotides.[1] This guide provides a detailed examination of N6-Benzoyl-2'-O-TBDMS-rA-3'-CE Phosphoramidite (this compound), a fundamental building block for the synthesis of therapeutic RNA.

Introduction to this compound

This compound is a chemically modified version of the adenosine ribonucleoside, engineered for use in automated oligonucleotide synthesis.[] The benzoyl (Bz) group serves as a protecting group for the exocyclic amine of the adenine base, preventing unwanted side reactions during the synthesis cycle.[3] This protection is crucial for ensuring the fidelity of the final oligonucleotide sequence. The Bz group is considered a standard, robust protecting group, though it requires specific, often harsh, conditions for its removal.[4]

The phosphoramidite itself is a highly reactive phosphorus(III) compound that, when activated, efficiently forms a phosphite triester linkage with the free 5'-hydroxyl group of the growing oligonucleotide chain.[][] This reaction is the cornerstone of the stepwise addition of nucleotides in solid-phase synthesis.

The Chemistry of RNA Synthesis

The synthesis of RNA oligonucleotides is a cyclical process, with each cycle adding a single nucleotide to the growing chain. This process is typically carried out on an automated synthesizer. The key steps in a single nucleotide addition cycle are:

-

Deblocking (Detritylation): The 5'-hydroxyl group of the nucleotide bound to the solid support is protected by a dimethoxytrityl (DMT) group. This group is removed using a mild acid, exposing the 5'-hydroxyl for the next reaction.[3][7]

-

Coupling: The this compound is activated (commonly by an activator like 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI)) and delivered to the synthesis column.[3] The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleotide.[1][8]

-

Capping: To prevent the elongation of unreacted chains (failure sequences), any free 5'-hydroxyl groups that did not react during the coupling step are permanently blocked by acetylation.[7][8]

-

Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate triester linkage using an oxidizing agent, typically iodine in the presence of water.[8][9]

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Quantitative Data and Performance Comparison

The choice of protecting groups for the exocyclic amine of adenosine can significantly impact the deprotection conditions and overall synthesis strategy. While Bz is the standard, other protecting groups offer milder deprotection conditions, which can be crucial when sensitive modifications are present in the oligonucleotide.

Table 1: Performance Characteristics of Adenosine Protecting Groups

| Protecting Group | Common Name | Deprotection Conditions | Deprotection Time | Key Advantages |

|---|---|---|---|---|

| Benzoyl (Bz) | Standard | Concentrated Ammonium Hydroxide | 5 - 16 hours at 55°C | Widely used and well-characterized.[4] |

| Phenoxyacetyl (Pac) | UltraMILD | 0.05M Potassium Carbonate in Methanol OR 30% Ammonium Hydroxide | 4 hours at room temp. OR 2 hours at room temp.[4] | Very mild deprotection; ideal for highly sensitive labels.[4] |

| Dimethylformamidine (dmf) | Fast Deprotection | Concentrated Ammonium Hydroxide | 1 hour at 65°C or 2 hours at 55°C[4] | Rapid deprotection with standard reagents.[4] |

| Acetyl (Ac) | UltraFAST | Ammonium Hydroxide / 40% Methylamine (AMA) (1:1 v/v) | 10 minutes at 65°C[4] | Extremely rapid deprotection.[4] |

Under standard automated synthesis conditions, phosphoramidites with any of these protecting groups, including Bz, typically exhibit high coupling efficiencies in the range of 98-99.5%.[4] A patent for a reverse 5' to 3' synthesis method using Bz-rA phosphoramidites also reported coupling efficiencies approaching 99%.[10]

Experimental Protocols

The following protocols are generalized and may require optimization based on the specific synthesizer, scale, and oligonucleotide sequence.

Protocol 1: Preparation of 0.1 M this compound Solution

Objective: To prepare a 0.1 M solution of this compound for use in an automated oligonucleotide synthesizer.

Materials:

-

This compound (solid)

-

Anhydrous acetonitrile (<30 ppm water)

-

Inert gas (Argon or Nitrogen)

-

Septum-sealed bottle compatible with the synthesizer

Procedure:

-

Determine the required volume of anhydrous acetonitrile to achieve a 0.1 M concentration based on the amount of phosphoramidite.

-

Under a stream of inert gas, carefully transfer the solid this compound to the clean, dry bottle.[11]

-

Using a syringe, add the calculated volume of anhydrous acetonitrile to the bottle.[11]

-

Seal the bottle with the septum cap.

-

Gently swirl or vortex the bottle until the phosphoramidite is completely dissolved.[11]

-

Install the bottle on the DNA/RNA synthesizer.

Protocol 2: Automated Synthesis Cycle (1 µmol scale)

Objective: To outline a standard automated synthesis cycle for incorporating a this compound.

Reagents:

-

Deblocking solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in dichloromethane.[7]

-

Activator solution: 0.25 M 5-(ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile.[7]

-

This compound solution (0.1 M in anhydrous acetonitrile).

-

Capping Reagent A: Acetic anhydride in tetrahydrofuran (THF) and pyridine.[7]

-

Capping Reagent B: N-Methylimidazole in THF.[7]

-

Oxidizing solution: Iodine in THF/water/pyridine.

-

Anhydrous acetonitrile for washing.

Procedure (as performed by an automated synthesizer):

-

Deblocking: Deliver the deblocking solution to the synthesis column for 60-180 seconds, then wash thoroughly with anhydrous acetonitrile.[7]

-

Coupling: Simultaneously deliver the this compound solution and the activator solution to the synthesis column. Allow the reaction to proceed for 3-6 minutes, then wash with anhydrous acetonitrile.[1]

-

Capping: Deliver capping reagents A and B to the column. Allow the reaction to proceed for 30-60 seconds, then wash with anhydrous acetonitrile.[7]

-

Oxidation: Deliver the oxidizing solution to the column. Allow the reaction to proceed for 30-60 seconds, then wash with anhydrous acetonitrile.

-

The cycle is repeated with the next phosphoramidite in the sequence.

Protocol 3: Cleavage and Deprotection

Objective: To cleave the synthesized oligonucleotide from the solid support and remove all protecting groups.

Reagents:

-

Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[7]

-

For 2'-TBDMS removal: Triethylamine trihydrofluoride (TEA·3HF) in DMSO or another appropriate fluoride reagent.

Procedure:

-

Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

-

Add the cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).[7]

-

Incubate at 55°C for 5-16 hours to cleave the oligonucleotide from the support and remove the Bz and cyanoethyl protecting groups.[4]

-

Cool the solution and transfer the supernatant containing the oligonucleotide to a new tube.

-

Evaporate the solution to dryness.

-

To remove the 2'-TBDMS protecting groups, dissolve the dried oligonucleotide in a suitable solvent (e.g., DMSO) and add the fluoride reagent (e.g., TEA·3HF).[1]

-

Incubate according to the reagent manufacturer's recommendations.

-

Quench the reaction as specified.

Protocol 4: Purification by Reversed-Phase HPLC

Objective: To purify the full-length oligonucleotide product. This method is often performed with the 5'-DMT group intact ("DMT-on").

Procedure:

-

Equilibrate a C18 reversed-phase HPLC column with the appropriate buffers.[1]

-

Load the quenched sample from the deprotection step onto the column.[1]

-

Elute with a gradient of an organic solvent (e.g., acetonitrile) in an ion-pairing buffer (e.g., triethylammonium acetate).[1]

-

The DMT-on full-length product will have a longer retention time than the failure sequences lacking the DMT group. Collect the peak corresponding to the desired product.[1]

-

Treat the collected fraction with an acid to remove the DMT group.

-

Desalt the purified oligonucleotide.

Application in Therapeutic Oligonucleotide Development

Oligonucleotides synthesized using this compound are critical components of various therapeutic platforms.

-

Antisense Oligonucleotides (ASOs): Single-stranded DNA or RNA molecules that bind to a target mRNA and modulate its function.[13] this compound can be used in the synthesis of RNA-based ASOs.

-

mRNA Vaccines: While the bulk of mRNA for vaccines is produced by in vitro transcription, chemically synthesized oligonucleotides are essential as primers and templates for the enzymatic reactions.

The RNAi pathway is a key mechanism for many oligonucleotide therapeutics.

Conclusion

This compound is an indispensable reagent in the chemical synthesis of RNA for therapeutic applications. Its robust performance in automated solid-phase synthesis allows for the reliable production of high-purity oligonucleotides. While alternative protecting groups offer advantages in specific contexts, particularly for oligonucleotides with sensitive modifications, the well-characterized nature of the benzoyl group ensures its continued prominence in the field. A thorough understanding of its properties, combined with optimized protocols for synthesis and deprotection, is essential for researchers and developers working to advance the next generation of RNA-based medicines.

References

- 1. benchchem.com [benchchem.com]

- 3. alfachemic.com [alfachemic.com]

- 4. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN102439025A - Rna synthesis - phosphoramidites for synthetic rna in the reverse direction, and application in convenient introduction of ligands, chromophores and modifications of synthetic rna at the 3' - end - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. Modified Phosphoramidites in RNAi Research | BroadPharm [broadpharm.com]

- 13. Synthesis of novel phosphoramidite reagents for the attachment of antisense oligonucleotides to various regions of the benzophenanthridine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of Modified Phosphoramidites in Molecular Biology: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of automated solid-phase oligonucleotide synthesis, primarily utilizing phosphoramidite chemistry, has revolutionized molecular biology. Standard DNA and RNA oligonucleotides are invaluable tools, but their inherent instability and limited functionality in biological systems have driven the development of a vast arsenal of modified phosphoramidites. These specialized building blocks enable the synthesis of oligonucleotides with tailored properties, dramatically expanding their applications in therapeutics, diagnostics, and fundamental research. This guide provides a comprehensive technical overview of the applications of modified phosphoramidites, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in leveraging these powerful molecules.

Modified oligonucleotides are synthetic nucleic acid sequences that incorporate chemical alterations to the nucleobase, the sugar moiety, or the phosphate backbone. These modifications are introduced during synthesis using corresponding modified phosphoramidites. The primary goals of these modifications are to enhance nuclease resistance, improve binding affinity and specificity to target sequences, facilitate cellular uptake, and introduce novel functionalities such as fluorescent labels or reactive groups for conjugation.

Core Applications of Modified Oligonucleotides

The versatility of modified phosphoramidites has led to their widespread use in a multitude of applications:

-

Therapeutics:

-

Antisense Oligonucleotides (ASOs): Single-stranded DNA or RNA analogs designed to bind to a specific mRNA sequence, leading to the degradation of the mRNA by RNase H or steric hindrance of translation, thereby silencing gene expression.[1][2] Common modifications include phosphorothioate backbones and 2'-O-methoxyethyl (2'-MOE) or locked nucleic acid (LNA) sugars to increase stability and affinity.[3][4][5]

-

Small interfering RNAs (siRNAs): Double-stranded RNA molecules that trigger the RNA interference (RNAi) pathway to silence gene expression. Modifications such as 2'-O-methyl (2'-OMe) and 2'-fluoro (2'-F) are incorporated to improve stability and reduce off-target effects.[6][7]

-

Aptamers: Single-stranded oligonucleotides that fold into specific three-dimensional structures to bind to target molecules like proteins with high affinity and specificity, acting as therapeutic agents or for targeted drug delivery.[8][9]

-

-

Diagnostics:

-

Probes for Real-Time PCR (qPCR): Fluorescently labeled oligonucleotides used for the sensitive and specific detection and quantification of nucleic acids.[10][] Modifications can enhance signal-to-noise ratios and binding specificity.

-

Microarrays: Modified oligonucleotides immobilized on a solid surface for high-throughput analysis of gene expression or genetic variation.

-

Biosensors: Aptamers and other modified oligonucleotides are used as recognition elements in biosensors for the detection of a wide range of analytes.[12][13][14]

-

-

Research Tools:

-

Fluorescent Labeling: Introduction of fluorescent dyes for tracking oligonucleotides in cells, studying nucleic acid structure and dynamics, and in various detection assays.[15][16]

-

Structural Biology: Incorporation of modified nucleotides to stabilize specific nucleic acid structures for crystallographic or NMR studies.

-

Click Chemistry: Use of phosphoramidites with azide or alkyne functionalities to enable efficient and specific conjugation of oligonucleotides to other molecules.[15][16][17][18][19]

-

Data Presentation: Quantitative Comparison of Common Modifications

The choice of modification significantly impacts the properties of an oligonucleotide. The following tables summarize key quantitative data to aid in the selection of appropriate modifications for specific applications.

Table 1: Impact of Modifications on Duplex Thermal Stability (Tm)

| Modification | Change in Tm (°C) per Modification | Target | Reference |

| Unmodified DNA | Baseline | RNA | [20] |

| Phosphorothioate (PS) | -0.5 to -1.0 | RNA | [20] |

| 2'-O-Methyl (2'-OMe) | +1.0 to +1.5 | RNA | [20][21] |

| 2'-Fluoro (2'-F) | +2.0 to +3.0 | RNA | [22] |

| 2'-O-Methoxyethyl (2'-MOE) | +2.0 to +4.0 | RNA | [23][24] |

| Locked Nucleic Acid (LNA) | +2.0 to +8.0 | RNA | [5] |

Note: Tm values are sequence and context-dependent. The values presented are indicative of the general effect of the modification.

Table 2: Nuclease Resistance of Modified Oligonucleotides

| Modification | Half-life in Human Serum | Mechanism of Resistance | Reference |

| Unmodified DNA | < 1 hour | Rapid degradation by endo- and exonucleases | [25] |

| Phosphorothioate (PS) | 24 - 48 hours | Sulfur substitution protects against nuclease cleavage | [3][25] |

| 2'-O-Methyl (2'-OMe) | ~12 hours (in gapmer) | Steric hindrance at the 2' position | [3][25] |

| 2'-O-Methoxyethyl (2'-MOE) | > 48 hours | Enhanced steric hindrance compared to 2'-OMe | [24] |

| Locked Nucleic Acid (LNA) | > 48 hours | Rigid conformation and steric hindrance | [25] |

Table 3: In Vitro Efficacy of Modified Antisense Oligonucleotides (ASOs)

| ASO Design (Target: PTEN) | IC50 (nM) in bEND cells | Reference |

| 2-10-2 LNA gapmer | 10 | [4][23] |

| 2-10-2 S-cEt gapmer | 10 | [4][23] |

| 5-10-5 2'-MOE gapmer | 10 | [4][23] |

| 2-10-2 2'-MOE gapmer | 25 | [4][23] |

IC50 values represent the concentration of ASO required to achieve 50% knockdown of the target mRNA.

Mandatory Visualizations

Signaling Pathway: Antisense Oligonucleotide Targeting of Bcl-2 in Apoptosis

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. academic.oup.com [academic.oup.com]

- 8. blog.alphalifetech.com [blog.alphalifetech.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Aptamer-Based Biosensors with ML/AI [bio.neoncorte.com]

- 14. Electrochemical aptamer-based biosensors - Wikipedia [en.wikipedia.org]

- 15. lumiprobe.com [lumiprobe.com]

- 16. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]

- 17. interchim.fr [interchim.fr]

- 18. Oligonucleotide Tagging for Copper-Free Click Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. books.rsc.org [books.rsc.org]

- 20. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Tm prediction [qiagen.com]

- 22. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Stability and Storage of Bz-rA Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and optimal storage conditions for N6-benzoyl-2'-O-tert-butyldimethylsilyl-5'-O-(4,4'-dimethoxytrityl)-L-adenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (Bz-rA phosphoramidite). Understanding the chemical stability of this critical reagent is paramount for ensuring the efficient and accurate synthesis of high-quality RNA oligonucleotides for research, diagnostics, and therapeutic applications.

Introduction to this compound

This compound is a key building block in the chemical synthesis of RNA. It is a protected ribonucleoside phosphoramidite, where the exocyclic amine of adenosine is protected by a benzoyl (Bz) group, the 2'-hydroxyl group by a tert-butyldimethylsilyl (TBDMS) group, and the 5'-hydroxyl group by a dimethoxytrityl (DMT) group. The phosphoramidite moiety at the 3'-position enables its sequential coupling to the growing oligonucleotide chain during solid-phase synthesis. The stability of this complex molecule is critical for achieving high coupling efficiencies and minimizing the formation of impurities in the final RNA product.

Stability of this compound

The stability of this compound is influenced by several factors, including temperature, moisture, and exposure to oxygen. The primary degradation pathways are hydrolysis and oxidation of the phosphite triester.

Degradation Pathways

The main routes of degradation for phosphoramidites are:

-

Hydrolysis: The trivalent phosphorus (P(III)) center is highly susceptible to hydrolysis in the presence of water. This reaction leads to the formation of an unreactive H-phosphonate species, which is unable to participate in the coupling reaction, thereby terminating the growing oligonucleotide chain.

-

Oxidation: The P(III) center can be oxidized to a pentavalent phosphorus (P(V)) species. While the subsequent oxidation step in the synthesis cycle intentionally converts the phosphite triester to a more stable phosphate triester, premature oxidation leads to a non-reactive phosphoramidite.

The general order of stability for deoxyribonucleoside phosphoramidites in acetonitrile solution is T > dC > dA > dG. While specific quantitative data for this compound is limited in publicly available literature, it is expected to have a stability profile similar to or slightly less stable than its deoxyadenosine counterpart (dA(bz)) due to the presence of the bulky 2'-O-TBDMS group. One study on deoxyadenosine phosphoramidite (dA(bz)) showed a 6% reduction in purity after five weeks of storage in acetonitrile under an inert atmosphere.

Quantitative Stability Data

| Condition | Form | Temperature | Duration | Expected Purity |

| Long-term Storage | Solid Powder | -20°C | > 1 year | > 98% |

| Short-term Storage | Solid Powder | 4°C | < 1 month | > 98% |

| In Solution (Anhydrous Acetonitrile) | 0.1 M Solution | -20°C | up to 1 month | > 95%[1] |

| In Solution (Anhydrous Acetonitrile) | 0.1 M Solution | -80°C | up to 6 months | > 95%[1] |

| On Synthesizer (Room Temperature) | 0.1 M Solution | Ambient | < 24 hours | Use immediately |

Note: The "Expected Purity" is an estimate based on general phosphoramidite stability and should be confirmed by analytical testing.

Recommended Storage and Handling Conditions

To maximize the shelf-life and performance of this compound, the following storage and handling procedures are recommended:

-

Solid Form:

-

Store in a tightly sealed container under an inert atmosphere (argon or nitrogen).

-

For long-term storage, a freezer at -20°C is recommended.[2]

-

Before use, allow the container to warm to room temperature before opening to prevent moisture condensation.

-

-

In Solution:

-

Prepare solutions in high-quality anhydrous acetonitrile with a water content of less than 30 ppm.

-

Store solutions under an inert atmosphere in tightly sealed containers.

-

For short-term storage (up to one month), a freezer at -20°C is suitable.[1]

-

For longer-term storage (up to six months), a freezer at -80°C is recommended.[1]

-

Minimize the number of freeze-thaw cycles.

-

Experimental Protocols for Stability Assessment

Regular quality control of this compound is crucial to ensure optimal performance in RNA synthesis. The following are standard protocols for assessing the stability and purity of phosphoramidites.

Protocol 1: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates the phosphoramidite from its impurities based on their hydrophobicity. Degradation products, such as the H-phosphonate, will have different retention times compared to the parent compound.

Methodology:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 260 nm.

-

Sample Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile to a concentration of approximately 1 mg/mL.

Data Analysis: The purity is calculated by dividing the peak area of the phosphoramidite by the total peak area of all components in the chromatogram.

Protocol 2: Purity Assessment by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ³¹P NMR is a powerful technique for directly observing phosphorus-containing compounds. The chemical shift of the phosphorus atom is highly sensitive to its chemical environment, allowing for the quantification of the phosphoramidite and its degradation products.

Methodology:

-

Solvent: Anhydrous deuterated acetonitrile (CD₃CN) or deuterated chloroform (CDCl₃).

-

Sample Preparation: Dissolve approximately 10-20 mg of the phosphoramidite in 0.5 mL of the deuterated solvent in an NMR tube under an inert atmosphere.

-

Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

-

Reference: Use an external standard of 85% phosphoric acid.

Data Analysis:

-

The pure phosphoramidite will typically show two peaks around δ 149-151 ppm, corresponding to the two diastereomers.

-

The primary hydrolysis product, the H-phosphonate, will appear as a peak in the range of δ 0-10 ppm.

-

Oxidized P(V) species will appear as peaks in the range of δ -10 to 5 ppm. The purity can be determined by integrating the respective peak areas.

Protocol 3: Determination of Water Content by Karl Fischer Titration

Principle: Karl Fischer titration is a highly accurate method for determining the water content in a sample. It is based on a stoichiometric reaction between iodine and water.

Methodology:

-

Instrument: A volumetric or coulometric Karl Fischer titrator.

-

Reagent: Karl Fischer reagent (one-component or two-component).

-

Solvent: Anhydrous methanol or a specialized Karl Fischer solvent.

-

Sample Preparation: Accurately weigh a sample of the phosphoramidite or measure a precise volume of the phosphoramidite solution and add it to the titration cell.

-

Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached.

Data Analysis: The instrument software will automatically calculate the water content, typically expressed in parts per million (ppm) or as a percentage.

Visualizations

Chemical Structure and Degradation Pathway of this compound

Caption: Primary degradation pathways of this compound.

Experimental Workflow for Stability Assessment